

# LC-MS/MS method for Sofosbuvir analysis in human plasma

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: PSI-7977-13CD3

Cat. No.: B1155670

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Application Note: High-Sensitivity LC-MS/MS Profiling of Sofosbuvir and its Metabolite GS-331007 in Human Plasma

## Executive Summary

**Objective:** To establish a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Sofosbuvir (SOF) and its primary metabolite GS-331007 in human plasma. **Context:** Sofosbuvir is a nucleotide analog prodrug used in the treatment of Hepatitis C Virus (HCV).<sup>[1]</sup> Its bioanalysis is complicated by its rapid intracellular metabolism and potential ex vivo instability due to plasma esterases. **Methodology:** This guide details a protein precipitation extraction coupled with UPLC separation and ESI-positive MRM detection. The method prioritizes the stability of the prodrug and the separation of the polar metabolite.

## Scientific Rationale & Mechanism

### The Instability Challenge (Expertise Insight)

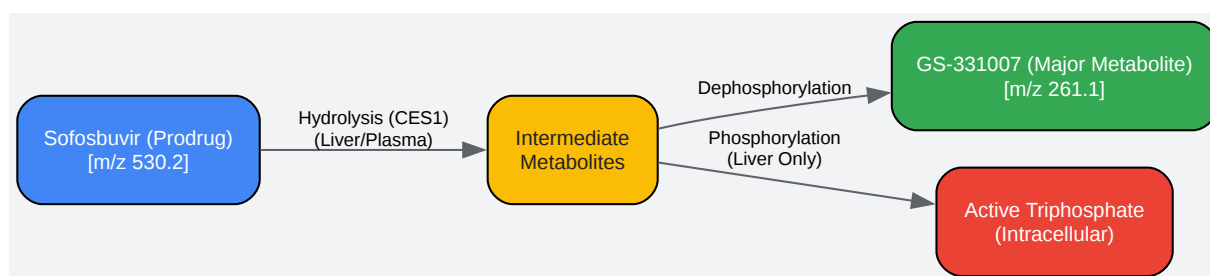
Sofosbuvir (MW 529.45) is a phosphoramidate prodrug. Upon absorption, it is extensively metabolized in the liver to the active triphosphate (GS-461203). However, in systemic

circulation, the major detectable analyte is the dephosphorylated nucleoside metabolite, GS-331007.

Critical Control Point: Sofosbuvir is susceptible to hydrolysis by plasma esterases (e.g., carboxyl esterase 1). While K2EDTA is the standard anticoagulant, strict cold-chain handling (ice bath immediately after collection) is non-negotiable to prevent ex vivo degradation of SOF into GS-331007, which would artificially inflate metabolite quantitation.

## Metabolic Pathway Visualization

The following diagram illustrates the critical degradation pathway that necessitates specific sample handling.



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Caption: Simplified metabolic fate of Sofosbuvir. Ex vivo plasma stability is threatened by the hydrolysis step leading to GS-331007.

## Materials & Reagents

- Reference Standards: Sofosbuvir (>99%), GS-331007 (>99%).
- Internal Standard (IS): Sofosbuvir-d6 or Sofosbuvir-<sup>13</sup>C (Preferred over analog IS like Ledipasvir to correct for matrix effects).
- Matrix: Human Plasma (K2EDTA).[2][3]
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

## Experimental Protocol

### A. Sample Preparation: Protein Precipitation (PPT)

Why PPT? While LLE (Liquid-Liquid Extraction) using Dichloromethane offers cleaner extracts, PPT with Acetonitrile is preferred for high-throughput clinical analysis due to speed and sufficient recovery (>90%) for Sofosbuvir.

- Thawing: Thaw plasma samples on ice (never at room temperature/water bath).
- Aliquot: Transfer 100  $\mu$ L of plasma into a 1.5 mL centrifuge tube.
- IS Addition: Add 20  $\mu$ L of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.
- Precipitation: Add 400  $\mu$ L of ice-cold Acetonitrile (containing 0.1% Formic Acid).
  - Note: The acid helps stabilize the prodrug during precipitation.
- Extraction: Vortex vigorously for 1 min.
- Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
- Transfer: Transfer 200  $\mu$ L of the supernatant to an HPLC vial.
- Dilution (Optional): If peak shape is poor due to high organic content, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

### B. LC-MS/MS Conditions

#### Chromatography (UPLC)

- Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7  $\mu$ m) or equivalent (e.g., Kinetex C18).
  - Logic: Sub-2-micron particles provide the resolution needed to separate the polar metabolite (GS-331007) from the solvent front.
- Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile.[1][3][4]
- Flow Rate: 0.4 mL/min.[5][6]
- Column Temp: 40°C.

Gradient Program:

Time (min)	% Mobile Phase B	Event
<b>0.00</b>	<b>10</b>	<b>Initial equilibration</b>
0.50	10	Hold to elute salts
2.00	90	Ramp to elute Sofosbuvir
2.50	90	Wash
2.60	10	Return to initial

| 4.00 | 10 | Re-equilibration |

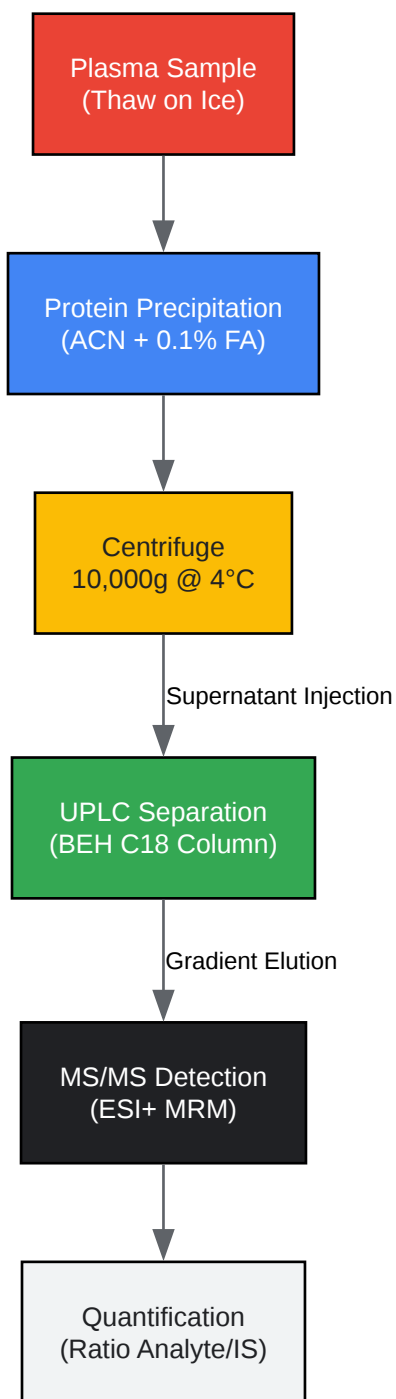
Mass Spectrometry Settings

- Source: ESI Positive (Electrospray Ionization).[1][7]
- Mode: MRM (Multiple Reaction Monitoring).[1][2][7][8][9]
- Spray Voltage: 3500 V.
- Desolvation Temp: 500°C.

## C. MRM Transitions & Data Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
Sofosbuvir	530.2 [M+H] <sup>+</sup>	243.1	30	22	Quantifier
530.2	135.0	30	35	22	Qualifier
GS-331007	261.1 [M+H] <sup>+</sup>	113.1	25	18	Metabolite Quant
Sofosbuvir-d6 (IS)	536.2 [M+H] <sup>+</sup>	249.1	30	22	Internal Standard

## Analytical Workflow Diagram



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Caption: Step-by-step bioanalytical workflow ensuring sample integrity from thaw to data acquisition.

## Validation & Quality Control (Self-Validating Systems)

To ensure the method is trustworthy (Trustworthiness), the following acceptance criteria must be met:

- Linearity:
  - Sofosbuvir: 5.0 – 5000 ng/mL ( $r^2 > 0.995$ ).
  - GS-331007: 10.0 – 5000 ng/mL.
  - Weighting:  $1/x^2$  regression is recommended to improve accuracy at the lower limit of quantification (LLOQ).
- Accuracy & Precision:
  - Intra- and Inter-day CV% must be  $<15\%$  ( $20\%$  at LLOQ).[1]
  - Accuracy must be within  $\pm 15\%$  of nominal value.
- Matrix Effect Assessment:
  - Calculate the Matrix Factor (MF).
  - An IS-normalized MF between 0.85 and 1.15 indicates the internal standard is effectively compensating for ion suppression.
- Stability Check (Critical):
  - Perform a "Benchtop Stability" test: Leave spiked plasma at room temperature for 4 hours. If degradation  $>15\%$  is observed, the protocol must mandate "Ice Bath Only" handling.

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